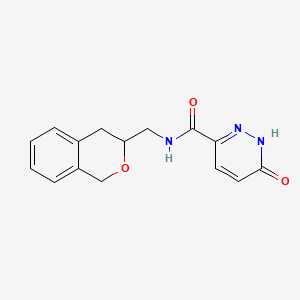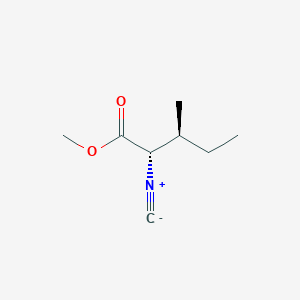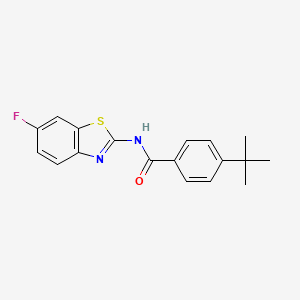![molecular formula C16H14O5 B2883126 (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid CAS No. 853892-48-5](/img/structure/B2883126.png)
(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid: is a synthetic organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a furo[2,3-f]chromen moiety, which is a fused ring system containing both furan and chromen (coumarin) rings, along with three methyl groups and an acetic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the multicomponent reaction approach mentioned above can be adapted for larger-scale synthesis by optimizing reaction conditions and using appropriate industrial equipment.
化学反応の分析
Types of Reactions: (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methyl groups and the acetic acid moiety can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In chemistry, (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine: The compound has shown potential in biological and medicinal research due to its structural similarity to naturally occurring furocoumarins. These compounds are known for their phototoxic and photosensitizing properties, making them useful in the treatment of skin diseases such as psoriasis and vitiligo through PUVA (psoralen and ultraviolet A) therapy .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
作用機序
The mechanism of action of (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid is not fully understood. it is believed to interact with DNA and proteins, similar to other furocoumarins. The compound may form covalent bonds with DNA upon activation by ultraviolet light, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is the basis for its use in PUVA therapy .
類似化合物との比較
Psoralen: A naturally occurring furocoumarin used in PUVA therapy.
Trioxsalen: A synthetic derivative of psoralen with similar phototoxic properties.
4,5‘,8-trimethylpsoralen: Another synthetic furocoumarin used in phototherapy.
Uniqueness: (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This structural uniqueness may confer different biological activities and chemical reactivity compared to other furocoumarins .
特性
IUPAC Name |
2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-7-4-11-14(15-13(7)8(2)6-20-15)9(3)10(5-12(17)18)16(19)21-11/h4,6H,5H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVFVDPDNSDQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B2883043.png)
![1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2883045.png)
![5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2883047.png)
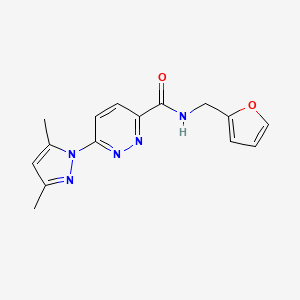
![methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate](/img/structure/B2883049.png)

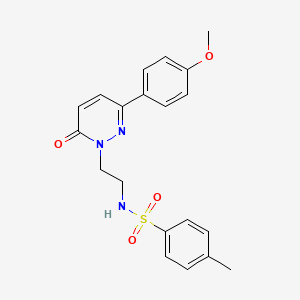
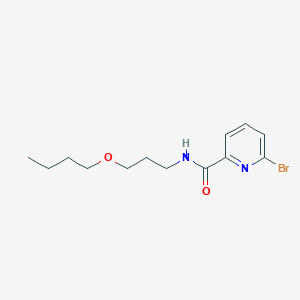
![1-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2883056.png)
